Tert-butyl 2-amino-3-cyclopropylbutanoate
Description
Tert-butyl 2-amino-3-cyclopropylbutanoate is an organic compound with the molecular formula C10H19NO2. It is a derivative of amino acids and features a tert-butyl ester group, an amino group, and a cyclopropyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Properties
IUPAC Name |
tert-butyl 2-amino-3-cyclopropylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-7(8-5-6-8)9(12)10(13)14-11(2,3)4/h7-9H,5-6,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXBJTIFRBAMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-cyclopropylbutanoate typically involves the esterification of the corresponding amino acid with tert-butanol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents. The reaction proceeds under mild conditions and yields the desired tert-butyl ester in good quantities .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-cyclopropylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amidation reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitro compounds, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 2-amino-3-cyclopropylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids in peptide synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-cyclopropylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the amino and cyclopropyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-3-cyclopropylpropanoate
- Tert-butyl 2-amino-3-cyclopropylacetate
- Tert-butyl 2-amino-3-cyclopropylbutyramide
Uniqueness
Tert-butyl 2-amino-3-cyclopropylbutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the cyclopropyl group adds strain and rigidity to the molecule, influencing its chemical behavior and interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
